3-Bromo-4-(tert-pentyl)benzoic acid 3-Bromo-4-(tert-pentyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1131594-07-4
VCID: VC15916120
InChI: InChI=1S/C12H15BrO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C12H15BrO2
Molecular Weight: 271.15 g/mol

3-Bromo-4-(tert-pentyl)benzoic acid

CAS No.: 1131594-07-4

Cat. No.: VC15916120

Molecular Formula: C12H15BrO2

Molecular Weight: 271.15 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(tert-pentyl)benzoic acid - 1131594-07-4

Specification

CAS No. 1131594-07-4
Molecular Formula C12H15BrO2
Molecular Weight 271.15 g/mol
IUPAC Name 3-bromo-4-(2-methylbutan-2-yl)benzoic acid
Standard InChI InChI=1S/C12H15BrO2/c1-4-12(2,3)9-6-5-8(11(14)15)7-10(9)13/h5-7H,4H2,1-3H3,(H,14,15)
Standard InChI Key KPSYSWOTOXJBJE-UHFFFAOYSA-N
Canonical SMILES CCC(C)(C)C1=C(C=C(C=C1)C(=O)O)Br

Introduction

3-Bromo-4-(tert-pentyl)benzoic acid is an aromatic compound characterized by the presence of a bromine atom and a tert-pentyl group attached to a benzoic acid framework. Its molecular formula is C12H15BrO2, and it has a molecular weight of approximately 271.15 g/mol . This compound is notable for its unique structure, which combines both halogen and branched alkyl functionalities, making it of interest in various chemical applications.

Synthesis and Preparation

The synthesis of 3-Bromo-4-(tert-pentyl)benzoic acid typically involves multi-step organic reactions. While specific synthesis details are not widely documented in the provided sources, it generally involves the introduction of a bromine atom and a tert-pentyl group onto a benzoic acid backbone through various organic transformations.

Potential Applications

3-Bromo-4-(tert-pentyl)benzoic acid could have potential applications in several fields due to its unique structure:

  • Pharmaceuticals: Its halogenated and alkylated structure might be useful in drug design, particularly in the development of compounds with specific biological activities.

  • Materials Science: The compound's chemical properties could be exploited in the synthesis of polymers or other materials with tailored properties.

  • Biological Studies: It might serve as a probe or reagent in biochemical assays due to its ability to interact with biological molecules.

Comparison with Similar Compounds

Compound NameCAS NumberUnique Features
3-Bromo-4-(tert-butyl)benzoic acid38473-89-1Contains a tert-butyl group; lower molecular weight.
2-Bromo-4-(tert-butyl)benzoic acid6332-96-3Different position of bromine; potential for different reactivity.
4-Bromo-1-naphthalenecarboxylic acid16650-55-8Naphthalene backbone; different physical properties.
3-Bromo-4-methylbenzoic acid6200-23-5Contains a methyl group instead of tert-pentyl; simpler structure.

These comparisons highlight the uniqueness of 3-Bromo-4-(tert-pentyl)benzoic acid due to its branched alkyl chain and specific bromination position, which may influence its chemical behavior and potential applications differently from its analogs.

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